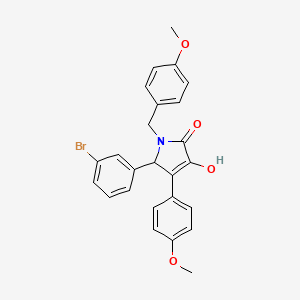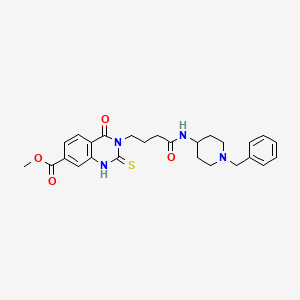![molecular formula C23H19ClN2O2 B11278784 2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11278784.png)
2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and other biological effects .
Preparation Methods
The synthesis of 2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives in good yield using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .
Chemical Reactions Analysis
2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate. Major products formed from these reactions include phenoxy acids and other benzoxazole derivatives .
Scientific Research Applications
This compound has significant scientific research applications due to its diverse biological activities. It has been studied for its antibacterial, antifungal, and anticancer properties. For example, benzoxazole derivatives have shown antimicrobial activity against various bacterial and fungal strains, as well as anticancer activity against human colorectal carcinoma cell lines . Additionally, benzoxazole derivatives are used as intermediates for the preparation of new biological materials .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to inhibit various enzymes and receptors, leading to their pharmacological effects. For instance, they can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can be compared with other benzoxazole derivatives, such as those containing different substituents on the benzoxazole ring. Similar compounds include 2-aryl benzoxazole derivatives, which also exhibit a wide range of biological activities . The presence of specific substituents, such as electron-withdrawing groups, can enhance the antimicrobial activity of these compounds .
Properties
Molecular Formula |
C23H19ClN2O2 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-3-15-8-10-21-20(12-15)26-23(28-21)16-5-4-6-17(13-16)25-22(27)18-9-7-14(2)11-19(18)24/h4-13H,3H2,1-2H3,(H,25,27) |
InChI Key |
YKDNPCCXGUWKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide](/img/structure/B11278703.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11278724.png)

![N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B11278738.png)
![N-benzyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11278745.png)

![N-ethyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11278752.png)
![6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278753.png)
![3'-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B11278760.png)
![3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11278764.png)
![2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B11278768.png)

![N-(4-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11278777.png)

